(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, a piperidine ring, and a thiadiazole ring. These groups are common in many pharmaceuticals and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, sulfonyl, piperidine, and thiadiazole groups would likely have a significant impact on the compound’s three-dimensional structure and its chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine ring might undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Scientific Research Applications
Heterocyclic Compounds and Their Biological Activities
Antiproliferative Activity and Structural Characterization : A study on a novel bioactive heterocycle closely related in structure, synthesized for antiproliferative activity evaluation, was characterized using various spectroscopic methods and X-ray diffraction, indicating potential in biomedical research, especially in cancer studies (S. Benaka Prasad et al., 2018).
Antimicrobial Activity : Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated significant antimicrobial activity, suggesting the potential use of similar compounds in developing new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).
Antiviral and Antibacterial Activities : Compounds with thiadiazole sulfonamides have shown promising antiviral and antibacterial activities, highlighting the importance of sulfur-containing analogues in the development of new therapeutic agents (Zhuo Chen et al., 2010).
Drug Discovery and Development
Receptor Visualization for Neurological Studies : A study focused on synthesizing and evaluating a compound for its potential to visualize the 5-HT2A receptor with SPECT in neurological research, demonstrating the utility of fluorophenyl derivatives in brain imaging technologies (P. Blanckaert et al., 2005).
High-efficacy Receptor Activation for Pain Management : Research on high-efficacy 5-HT1A receptor agonists indicated a potential curative-like action on pathological pain, including allodynia, suggesting significant implications for managing chronic pain conditions (F. Colpaert et al., 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets would likely result in changes at the molecular level, affecting the function of the target proteins.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the importance of piperidine derivatives in pharmaceuticals , it is likely that this compound could have significant effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S2/c1-2-3-15-16(25-20-19-15)17(22)21-10-8-14(9-11-21)26(23,24)13-6-4-12(18)5-7-13/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQHVLBESATBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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